molecular formula C26H30FN3O B4583617 N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE

Cat. No.: B4583617
M. Wt: 419.5 g/mol
InChI Key: NHBCPTMNGUCYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorobenzyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-diketone. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of a pyrazole ring, a fluorobenzyl group, and a cyclopropane carboxamide moiety. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O/c1-16-24(17(2)30(29-16)15-18-6-12-21(27)13-7-18)28-25(31)23-14-22(23)19-8-10-20(11-9-19)26(3,4)5/h6-13,22-23H,14-15H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBCPTMNGUCYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3CC3C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-[4-(2-METHYL-2-PROPANYL)PHENYL]CYCLOPROPANECARBOXAMIDE

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